Product packaging for 2-AMINO-3-PENTAFLUOROPHENYL-PROPIONIC ACID(Cat. No.:CAS No. 3321-96-8)

2-AMINO-3-PENTAFLUOROPHENYL-PROPIONIC ACID

Cat. No.: B1585883
CAS No.: 3321-96-8
M. Wt: 255.14 g/mol
InChI Key: YYTDJPUFAVPHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Organofluorine Chemistry in Biomolecular Sciences

Organofluorine chemistry, the study of compounds containing a carbon-fluorine (C-F) bond, has had a profound impact on the biomolecular sciences. wikipedia.org The unique properties of the fluorine atom, when incorporated into organic molecules, can lead to significant changes in their physical, chemical, and biological characteristics. oup.com Fluorine is the most electronegative element, and the C-F bond is one of the strongest covalent bonds in organic chemistry. wikipedia.orgnih.gov This inherent strength often imparts increased thermal and metabolic stability to the molecule. nih.gov

The introduction of fluorine can modulate a variety of molecular properties, including acidity, basicity, hydrophobicity, and conformation, without dramatically increasing the size of the molecule, as fluorine's van der Waals radius is similar to that of a hydrogen atom. nih.gov These modifications are highly sought after in fields like medicinal chemistry and materials science. beilstein-journals.org An estimated one-fifth of all pharmaceuticals contain fluorine, a testament to the element's ability to enhance biological activity and stability. wikipedia.org The development of efficient methods to create C-F bonds has been a major focus for chemists, enabling the synthesis of a wide array of fluorinated compounds for research and application. oup.com

Role of Fluorinated Amino Acids as Biomolecular Probes and Modulators

Fluorinated amino acids (FAAs) are synthetic analogs of natural amino acids where one or more hydrogen atoms have been replaced by fluorine. These modified building blocks have become invaluable tools for probing and modulating biomolecular structure and function. nih.govresearchgate.net When incorporated into peptides and proteins, FAAs can subtly alter the properties of these macromolecules, providing insights that are not achievable with the standard 20 canonical amino acids. researchgate.net

A primary application of FAAs is in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Since fluorine-19 is a naturally abundant, high-sensitivity NMR nucleus and is otherwise absent from biological systems, it serves as an excellent spectroscopic probe. acs.org By strategically placing a fluorinated amino acid within a protein, researchers can monitor local environmental changes, protein folding, and protein-ligand interactions with high precision. researchgate.netacs.org

Overview of 2-AMINO-3-PENTAFLUOROPHENYL-PROPIONIC ACID as a Key Fluorinated Phenylalanine Analog

This compound, also known as pentafluorophenylalanine (Pff or F5Phe), is a prominent example of a fluorinated amino acid. It is an analog of the natural aromatic amino acid phenylalanine, in which all five hydrogen atoms on the phenyl ring are replaced by fluorine atoms. This extensive fluorination imparts distinct properties that make it a valuable tool in biochemical and biophysical studies.

The substitution of hydrogen with fluorine in the phenyl ring significantly alters the electronic and hydrophobic character of the side chain. The pentafluorophenyl group is strongly electron-withdrawing and has unique interaction potentials, including hydrophobic and fluorous interactions, as well as potential interactions between the fluorine atoms and other functional groups.

Research has demonstrated the utility of this compound in various applications. It has been used to enhance protein stability, a phenomenon attributed to the "fluoro-stabilization effect". nih.gov It also serves as an effective probe for exploring the hydrophobic environments within proteins. nih.gov For instance, studies involving the tumor suppressor protein p53 have used this analog to investigate the hydrophobic interactions critical for stabilizing its tetrameric structure. nih.gov Its incorporation into peptides and proteins allows for detailed structural and functional analysis, often using ¹⁹F NMR.

Below is a table summarizing the key properties of this compound.

PropertyValue
Compound NameThis compound
SynonymsPentafluorophenylalanine, F5Phe, Pff
Molecular FormulaC₉H₆F₅NO₂ cymitquimica.com
Molecular Weight255.14 g/mol cymitquimica.com
CAS Number3321-96-8 guidechem.com
AppearanceSolid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6F5NO2 B1585883 2-AMINO-3-PENTAFLUOROPHENYL-PROPIONIC ACID CAS No. 3321-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F5NO2/c10-4-2(1-3(15)9(16)17)5(11)7(13)8(14)6(4)12/h3H,1,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTDJPUFAVPHQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)F)F)F)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3321-96-8
Record name 3321-96-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3,4,5,6-Pentafluoro-DL-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Amino 3 Pentafluorophenyl Propionic Acid and Its Derivatives

Strategies for Pentafluorophenylalanine Synthesis

The synthesis of pentafluorophenylalanine can be broadly categorized into several key strategies that leverage asymmetric techniques to control stereochemistry, build the molecule from pre-fluorinated components, or introduce fluorine atoms directly onto a molecular scaffold.

Asymmetric Synthesis Approaches

Achieving stereochemical control is paramount in the synthesis of amino acids for biological applications. Several asymmetric methods have been developed to produce enantiomerically pure pentafluorophenylalanine.

One prominent method involves the use of chiral metal complexes. For instance, the enantioselective synthesis of fluorinated phenylalanines has been accomplished using chiral nickel(II) Schiff's base complexes derived from a chiral auxiliary like (S)-o-(N-benzylprolyl)aminobenzophenone (BBP) and either glycine (B1666218) or alanine (B10760859). psu.edu This approach, which relies on the deprotonation and subsequent alkylation of the chelated amino acid, can achieve high enantioselectivity. psu.edu

Enzymatic methods offer another powerful route to chiral fluorinated amino acids. An established strategy involves the enzymatic hydrolysis of racemic N-benzyloxycarbonyl (Cbz) protected amino acid esters. The subtilisin-type Carlsberg enzyme has been used for the kinetic resolution of Cbz-DL-pentafluorophenylalanine methyl ester, selectively hydrolyzing the L-enantiomer to afford Cbz-L-pentafluorophenylalanine while leaving the D-enantiomer ester intact. nih.gov Furthermore, enzymes such as phenylalanine ammonia (B1221849) lyases (PALs) can catalyze the amination of the corresponding pentafluorocinnamic acid to produce L-pentafluorophenylalanine, often with high enantioselectivity. frontiersin.org

Table 1: Comparison of Asymmetric Synthesis Methods
MethodKey FeatureExampleReported Selectivity
Chiral AuxiliaryUse of a recoverable chiral molecule to direct stereochemistry.Nickel(II) complex with a BBP-glycine Schiff base.Up to 90% enantiomeric excess. psu.edu
Enzymatic ResolutionEnzyme-catalyzed kinetic resolution of a racemic mixture.Subtilisin Carlsberg hydrolysis of Cbz-DL-pentafluorophenylalanine ester.Yields enantiomerically enriched L-amino acid. nih.gov
Enzymatic SynthesisDirect enzymatic conversion of a prochiral substrate.Phenylalanine ammonia lyase (PAL) on pentafluorocinnamic acid.High conversion and enantioselectivity. frontiersin.org

Utilization of Fluorinated Building Blocks

A highly effective and common strategy for synthesizing pentafluorophenylalanine involves the use of precursors that already contain the pentafluorophenyl group. This approach avoids the often harsh conditions required for direct aromatic fluorination.

The Erlenmeyer-Plöchl synthesis of azlactones is a classic and adaptable method. It involves the condensation of pentafluorobenzaldehyde (B1199891) with an N-acylglycine, such as N-acetylglycine, in the presence of acetic anhydride (B1165640). nih.gov The resulting azlactone is then subjected to reductive ring cleavage to yield the desired amino acid. nih.gov

Another versatile building block approach is the alkylation of aminomalonates. Diethyl acetamidomalonate can be alkylated with pentafluorobenzyl bromide, followed by hydrolysis and decarboxylation to yield DL-pentafluorophenylalanine. nih.gov Similarly, Suzuki coupling reactions have been employed, coupling a protected amino acid derivative containing a boronic ester with a pentafluorophenyl halide to construct the target molecule. nih.gov

Table 2: Key Fluorinated Building Blocks and Their Application
Building BlockSynthetic MethodDescription
PentafluorobenzaldehydeErlenmeyer Azlactone SynthesisA three-component condensation with N-acylglycine and acetic anhydride yields an oxazolone (B7731731) intermediate. nih.gov
Pentafluorobenzyl BromideMalonic Ester SynthesisAlkylation of diethyl acetamidomalonate followed by hydrolysis and decarboxylation. nih.gov
Pentafluorophenyl Boronic AcidSuzuki CouplingTransition-metal-catalyzed cross-coupling with a suitable amino acid-derived partner. nih.gov

Direct Fluorination and Fluoroalkylation Techniques

While often more challenging, methods that install fluorine atoms directly onto a pre-formed molecular structure are of great interest, particularly for late-stage functionalization and the synthesis of radiolabeled compounds.

For radio-labeling, direct electrophilic fluorination using agents like [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF) has been successfully applied to precursors such as 4-borono-L-phenylalanine to produce [¹⁸F]-labeled fluorophenylalanines. nih.gov

More recently, transition-metal-catalyzed C–H activation has emerged as a powerful tool for direct fluorination. Palladium-catalyzed methods, for example, can achieve the direct fluorination of C(sp³)–H bonds at the β-position of phenylalanine derivatives. nih.govnih.gov These reactions often employ a directing group, such as a 2-(pyridin-2-yl)isopropylamine (PIP) auxiliary, to guide the catalyst to the desired position, and an electrophilic fluorine source like Selectfluor. nih.govacs.org

Reagents and Catalysis in Fluorinated Amino Acid Synthesis

The success of the synthetic strategies described above hinges on the careful selection of fluorinating reagents and catalysts. The field has seen significant advances in the development of both electrophilic and nucleophilic fluorine sources, as well as highly efficient transition-metal catalytic systems.

Application of Nucleophilic and Electrophilic Fluorinating Reagents

The choice between a nucleophilic or electrophilic fluorine source depends on the specific transformation required.

Electrophilic Fluorinating Reagents are sources of "F⁺" and are essential for the fluorination of electron-rich centers, such as enolates or activated aromatic rings, and for many direct C-H fluorination reactions. The most widely used reagents are N-F compounds due to their relative stability and safety. wikipedia.org Key examples include:

Selectfluor® (F-TEDA-BF₄): A highly effective, versatile, and commercially available electrophilic fluorinating agent used in numerous synthetic protocols, including palladium- and copper-catalyzed reactions. nih.govnih.govnih.gov

N-Fluorobenzenesulfonimide (NFSI): Another powerful and widely used N-F reagent known for its high electrophilicity. wikipedia.orgalfa-chemistry.com

Elemental Fluorine (F₂): While highly reactive, it can be used under controlled conditions for direct fluorination. researchgate.netresearchgate.net

Nucleophilic Fluorinating Reagents provide fluoride (B91410) ions (F⁻) and are typically used for displacement reactions (e.g., of halides or sulfonates) or for the ring-opening of epoxides. Common reagents include:

Alkali Metal Fluorides (e.g., KF, CsF): Their effectiveness is often limited by low solubility in organic solvents. acs.org

Amine-HF Complexes (e.g., Et₃N·3HF, Pyridine-HF): These are more soluble and are frequently used for reactions like epoxide opening and halofluorination. beilstein-journals.orgnih.gov

Deoxyfluorinating Reagents (e.g., DAST, Deoxo-Fluor®): These reagents are used to convert hydroxyl groups into fluorine atoms. nih.gov

Table 3: Common Fluorinating Reagents
Reagent TypeReagent NameAbbreviation / FormulaTypical Application
Electrophilic1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®C-H fluorination, fluorination of enolates. nih.gov
ElectrophilicN-FluorobenzenesulfonimideNFSIFluorination of carbanions and other nucleophiles. alfa-chemistry.com
NucleophilicDiethylaminosulfur trifluorideDASTDeoxyfluorination (hydroxyl to fluorine conversion).
NucleophilicTriethylamine trihydrofluorideEt₃N·3HFEpoxide ring-opening, fluoride source in halofluorination. beilstein-journals.org

Role of Transition-Metal Catalysis

Transition-metal catalysis has become indispensable for the synthesis of complex organic molecules, including fluorinated amino acids. These catalysts enable reactions that are otherwise difficult or impossible, often with high selectivity and under mild conditions. rsc.org

Palladium (Pd) is the most prominent transition metal in this context. Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are used to connect fluorinated aromatic building blocks to the amino acid backbone. nih.gov Critically, palladium catalysis is key to modern direct C–H fluorination methods. These reactions typically proceed through a Pd(II)/Pd(IV) catalytic cycle, where a directing group assists in the C–H activation of the substrate by the Pd(II) catalyst, which is then oxidized to a high-valent Pd(IV)-fluoride intermediate that subsequently delivers the fluorine atom to the substrate. nih.govnih.govspringernature.com

Copper (Cu) catalysts have also been employed, particularly for the directed fluorination of C(sp³)–H bonds. In these systems, a Cu(II) salt can mediate fluorination with an electrophilic reagent like Selectfluor, with the copper ion's chelating ability directing the reagent to the target site. nih.govnih.gov

Nickel (Ni) has been utilized in the form of chiral Schiff base complexes for asymmetric synthesis, as mentioned previously, demonstrating its role in controlling stereochemistry during the formation of fluorinated amino acids. psu.edu

Development of Novel Fluoroalkylating Reagents

The synthesis of 2-amino-3-pentafluorophenyl-propionic acid, also known as pentafluorophenylalanine, relies on the effective introduction of the electron-deficient pentafluorophenyl group onto an amino acid scaffold. Modern synthetic chemistry has moved towards sophisticated methods that offer efficiency and versatility, such as cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a cornerstone in the formation of carbon-carbon bonds to construct bi-aryl systems. nih.govbeilstein-journals.org This methodology has been successfully applied to the synthesis of fluorinated biaryl compounds and complex amino acids. mdpi.comnih.gov The general approach involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide in the presence of a palladium catalyst. researchgate.netmdpi.com For the synthesis of pentafluorophenylalanine, a typical strategy would involve coupling a protected iodinated or brominated alanine derivative with pentafluorophenylboronic acid. nih.govnih.gov The versatility of this method allows for the direct formation of various unnatural biaryl-containing amino acids that are ready for subsequent use in solid-phase peptide synthesis. nih.gov

Another class of reagents utilized in this context are activated pentafluorophenyl esters. nih.govresearchgate.net While often used in peptide coupling, the high reactivity of the pentafluorophenyl group as a leaving group can be exploited in other synthetic transformations. nih.gov For instance, methodology has been developed to perfluoroarylate oxazolones, which can then be ring-opened to afford amino acids where the perfluoroaryl group is attached to the α-carbon. nih.gov

The table below summarizes key palladium-catalyzed cross-coupling approaches relevant to the synthesis of perfluoroaryl amino acids.

Reaction Type Coupling Partners Catalyst System (Example) Key Features
Suzuki-Miyaura CouplingFmoc-iodophenylalanine + Arylboronic AcidPd2(dba)3 / SPhosDirect, one-step synthesis of Fmoc-protected biaryl amino acids. nih.gov
Suzuki-Miyaura CouplingBromoarylamides + Naphthaleneboronic AcidPd2(dba)3 / Chiral Phosphine (B1218219) LigandEnables asymmetric synthesis of axially chiral biaryl compounds. beilstein-journals.org
Negishi Cross-Coupling(R)-iodoalanine derivative + Aryl Zinc HalidePd(0) catalystProvides a convenient method for direct preparation of protected fluorinated Phenylalanine analogues. nih.gov

Stereochemical Control in Pentafluorophenylalanine Synthesis

Controlling the stereochemistry during the synthesis of this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Several advanced strategies are employed to achieve high enantioselectivity.

Asymmetric Phase-Transfer Catalysis has proven effective for the asymmetric α-alkylation of glycine Schiff bases. nih.gov This method uses chiral quaternary cinchona alkaloid catalysts to direct the alkylation of a glycine derivative with a substituted benzyl (B1604629) bromide, such as pentafluorobenzyl bromide. The operational simplicity and mild reaction conditions make this an attractive approach for producing enantiomerically enriched unnatural α-amino acids. nih.gov

Chiral auxiliaries provide another robust method for stereocontrol. slideshare.netyoutube.com In this approach, an achiral substrate is temporarily bonded to a chiral molecule (the auxiliary). The auxiliary then sterically directs subsequent reactions, such as alkylation, to occur on one face of the molecule. After the desired stereocenter is set, the auxiliary is removed, yielding the chiral product and allowing the auxiliary to be recycled. Evans oxazolidinones are a classic example of auxiliaries used for diastereoselective alkylations to form α-amino acids. youtube.com

Enzymatic synthesis offers a highly selective and environmentally friendly route. uw.edu.pl Enzymes operate with high specificity, allowing for the production of optically pure amino acids. For example, phenylalanine dehydrogenase (PheDH) can be used for the direct reductive amination of the precursor keto-acid (3-pentafluorophenyl-2-oxopropanoic acid) to yield L-pentafluorophenylalanine. researchgate.net Similarly, microorganisms that produce L-phenylalanine can be selected for resistance to phenylalanine analogs, like p-fluorophenylalanine, to create strains that efficiently produce the desired fluorinated amino acid. google.com

Asymmetric hydrogenation is a powerful technique that introduces chirality by the stereoselective addition of hydrogen to a prochiral olefin. nih.gov For amino acid synthesis, an α-acetamidoacrylate derivative containing the pentafluorophenyl group can be hydrogenated using a chiral transition metal catalyst (e.g., based on Iridium or Rhodium) with a chiral phosphine ligand. This reaction can produce the desired enantiomer of the protected amino acid with high enantiomeric excess (ee). nih.gov

The following table details various strategies for achieving stereochemical control in the synthesis of chiral phenylalanine derivatives.

Method General Principle Catalyst/Reagent Example Typical Outcome
Asymmetric Phase-Transfer Catalysisα-Alkylation of glycine Schiff base with a chiral catalyst.O-allyl-N-(9-anthracenmethyl) cinchoninium bromideHigh yields and enantioselectivity (high ee). nih.gov
Chiral AuxiliaryTemporary covalent bonding of a chiral molecule to guide alkylation.Evans OxazolidinoneHigh diastereoselectivity, auxiliary is recoverable. youtube.comyoutube.com
Enzymatic SynthesisReductive amination of a prochiral keto-acid using an enzyme.Phenylalanine Dehydrogenase (PheDH)High conversion and >99% enantiomeric excess (ee). researchgate.net
Asymmetric HydrogenationHydrogenation of a prochiral enamide using a chiral metal complex.Ir-(S,S)-f-binaphaneHigh yields and enantioselectivities up to 95% ee. nih.gov

Biochemical and Biological Applications of 2 Amino 3 Pentafluorophenyl Propionic Acid

Incorporation into Peptides and Proteins

The ability to introduce 2-amino-3-pentafluorophenyl-propionic acid into polypeptide chains, either chemically or biosynthetically, is fundamental to its utility. This incorporation provides a minimally perturbing probe to investigate biological systems.

Solid-Phase Peptide Synthesis (SPPS) Methodologies

The chemical synthesis of peptides containing this compound is routinely achieved using Solid-Phase Peptide Synthesis (SPPS). nih.gov In this method, peptides are assembled sequentially on a solid resin support. nih.govresearchgate.netyoutube.com For incorporation, the amino acid is typically used as an N-α-Fmoc (9-fluorenylmethoxycarbonyl) protected derivative, namely Fmoc-L-pentafluorophenylalanine. wikipedia.orgnih.gov The Fmoc group serves to protect the amino group during the coupling reaction and is removed with a weak base, such as piperidine, before the next amino acid is added. wikipedia.orgnih.gov

Native Chemical Ligation (NCL) Strategies

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two unprotected peptide fragments. researchgate.netresearchgate.net The classic NCL reaction involves the coupling of a peptide with a C-terminal thioester to another peptide that possesses an N-terminal cysteine residue. researchgate.netresearchgate.net This chemoselective reaction occurs in an aqueous solution at a neutral pH and results in the formation of a native peptide bond at the ligation site. researchgate.netresearchgate.net While peptide thioesters can be generated through various methods compatible with SPPS, including the use of peptide hydrazide precursors in Fmoc-based strategies, the direct use of this compound in NCL strategies is not detailed in the available research. researchgate.net

Biosynthetic Incorporation via Auxotrophic Cell Lines and Genetic Code Expansion

The site-specific incorporation of this compound into proteins within living cells provides a powerful method for producing engineered proteins for in-vivo studies. This is primarily achieved through the expansion of the genetic code. researchgate.net This technique relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that does not interact with the host cell's endogenous components. The engineered aaRS is specifically designed to recognize and charge the unnatural amino acid onto the orthogonal tRNA. This tRNA, in turn, is engineered to recognize a unique codon, typically a reassigned stop codon like the amber codon (UAG), inserted at the desired location in the gene of interest. researchgate.net When the ribosome encounters this codon during translation, it incorporates this compound into the growing polypeptide chain. This methodology has been successfully applied in both bacterial (E. coli) and mammalian (HEK 293T) cells, enabling the production of fluorinated proteins at yields sufficient for biochemical and structural analysis. researchgate.net

Another approach involves the use of auxotrophic host strains that cannot synthesize their own aromatic amino acids. In this method, the cellular production of amino acids like phenylalanine is inhibited, and the cells are instead supplied with this compound in the growth medium, leading to its incorporation during protein synthesis.

MethodDescriptionKey Components
Genetic Code Expansion Reassigns a codon (e.g., UAG stop codon) to encode the unnatural amino acid.Orthogonal tRNA/aminoacyl-tRNA synthetase pair, modified gene of interest.
Auxotrophic Cell Lines Utilizes host cells unable to produce a specific natural amino acid, which is then replaced by the unnatural analog in the growth media.Auxotrophic host strain, inhibitor of natural amino acid synthesis (e.g., glyphosate), supplemented media.

Probing Protein Structure, Function, and Interactions

Once incorporated, this compound serves as a sensitive reporter on the local protein environment, enabling detailed studies of protein structure, dynamics, and stability.

Applications of 19F NMR Spectroscopy in Biomolecular Studies

The incorporation of this compound is particularly valuable for studies using fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The ¹⁹F nucleus possesses several properties that make it an ideal NMR probe. Because fluorine is virtually absent from biological systems, proteins labeled with ¹⁹F-containing amino acids produce clean NMR spectra with no background signals. The ¹⁹F chemical shift is exquisitely sensitive to the local electrostatic and van der Waals environment, making it a powerful tool for detecting subtle conformational changes in proteins.

Protein-observed fluorine NMR (PrOF NMR) experiments on proteins containing pentafluorophenylalanine can be used to monitor protein-ligand binding, characterize conformational changes, and study protein dynamics. Changes in the ¹⁹F chemical shift upon ligand binding can be used to determine binding constants (Kd) and map binding sites. This technique is effective for studying large proteins that are challenging to analyze with conventional NMR methods and can provide insights into allosteric interactions and protein folding pathways.

Property of ¹⁹F NucleusSignificance for NMR Studies
Spin 1/2
Natural Abundance 100%
Gyromagnetic Ratio High (83% of ¹H)
Chemical Shift Range Large (>400 ppm)
Biological Abundance Essentially zero

Modulation of Protein Folding and Stability

Substituting natural phenylalanine residues with this compound can significantly impact the folding and thermodynamic stability of a protein. The effects can be either stabilizing or destabilizing, depending on the specific structural context of the mutation. The increased hydrophobicity of the pentafluorophenyl group and the potential for favorable, non-covalent aryl-perfluoroaryl interactions are key determinants of the stability outcome.

A systematic study on the 35-residue chicken villin headpiece subdomain (c-VHP), which has a hydrophobic core containing three phenylalanine residues, demonstrated this context-dependent effect. The substitution of the phenylalanine at position 10 with pentafluorophenylalanine resulted in a modest increase in protein stability. However, substitutions at other positions, or multiple substitutions, led to a decrease in stability. Similarly, in the tetramerization domain of the tumor suppressor protein p53, substituting phenylalanine residues at the protein-protein interface with pentafluorophenylalanine did not significantly alter the stability of the tetrameric structure. researchgate.net These findings highlight that the fluorinated analog can be used to probe the specific nature of hydrophobic and aromatic interactions within a protein's core and at its interfaces, providing valuable data for protein engineering and design. researchgate.net

ProteinMutationObserved Effect on StabilityReference
Chicken Villin Headpiece (c-VHP)Phe-10 → F₅-PheEnhanced stability
Chicken Villin Headpiece (c-VHP)Phe-6 → F₅-PheDecreased stability
Chicken Villin Headpiece (c-VHP)Phe-17 → F₅-PheDecreased stability
p53 Tetramerization DomainPhe-328 → F₅-PheNo significant change researchgate.net
p53 Tetramerization DomainPhe-338 → F₅-PheNo significant change researchgate.net

Investigation of Enzyme Kinetics and Inhibitor Design

The non-natural amino acid this compound serves as a valuable tool in the study of enzyme kinetics and the design of potent inhibitors. Its unique structure, featuring a pentafluorinated phenyl ring, allows it to act as an inhibitor for specific enzymes, particularly protein tyrosine kinases. These enzymes are crucial in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer. cymitquimica.com

The compound's inhibitory action stems from its ability to target and bind to enzymes, interfering with their catalytic function. For instance, it has been identified as a tyrosine kinase inhibitor, which can block the proliferation of cancer cells. cymitquimica.com The study of such inhibitory mechanisms provides critical insights into the enzyme's active site and substrate-binding requirements. This knowledge is instrumental in the structure-guided design of more selective and potent enzyme inhibitors for therapeutic applications. nih.gov The stability imparted by the fluorine atoms can also enhance the compound's metabolic resistance, a desirable trait for drug candidates. nih.gov

Furthermore, the compound has been noted to inhibit phosphotyrosine signaling, which suggests potential utility in studying and possibly treating neurological disorders such as Alzheimer's disease. cymitquimica.com

Development of Bioactive Molecules

The incorporation of synthetic amino acids like this compound into larger molecules is a key strategy in medicinal chemistry for developing novel bioactive agents with enhanced properties.

Introducing non-coded amino acids (NCAAs) into peptide sequences is a well-established method to overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation. nih.gov The unique structural and electronic properties of this compound can significantly modulate the biological activity of peptides and proteins.

The pentafluorophenyl group can introduce novel interactions, such as π-π stacking, with other aromatic residues within a peptide or its target receptor. nih.gov These interactions can stabilize specific conformations, leading to enhanced binding affinity and selectivity for a particular biological target. For example, replacing natural phenylalanine residues with fluorinated analogs like L-3-(3',5'-difluorophenyl)-alanine in somatostatin (B550006) analogs has been shown to yield peptides with high selectivity for specific somatostatin receptors. nih.gov While this example uses a difluoro- derivative, the principle applies to the pentafluoro- version, where the highly electron-poor aromatic ring can influence peptide structure and function. This modification can lead to the development of peptides with improved therapeutic profiles.

Table 1: Research Findings on Peptide Modification

Modification Strategy Observed Effect Potential Application
Incorporation of non-coded amino acids (NCAAs) Enhanced resistance to proteolysis. nih.gov Development of more stable peptide-based drugs.
Substitution with fluorinated phenylalanine analogs Modulated peptide-aromatic interactions, leading to higher receptor selectivity. nih.gov Design of highly specific peptide hormones and drugs.

The development of antiviral and antitumor agents often involves creating molecules that can selectively target viral proteins or cancer cells. nih.govnih.gov The use of fluorinated compounds is a known strategy to enhance the metabolic stability and potency of drug candidates. nih.gov

In antitumor research, amino acid derivatives are used to create prodrugs that can improve the solubility and delivery of potent but lipophilic anticancer agents. nih.gov For example, novel 2-(4-aminophenyl)benzothiazoles, which have selective and potent antitumor properties, have been conjugated with amino acids to overcome issues of lipophilicity. nih.gov The isosteric replacement of hydrogen with fluorine atoms on the benzothiazole (B30560) nucleus has been shown to prevent metabolic inactivation. nih.gov This highlights a potential role for this compound in similar strategies to develop robust antitumor agents.

In the antiviral field, drug development often targets key viral life cycle stages, such as viral entry or replication, by inhibiting crucial viral proteins like polymerases or proteases. nih.govmdpi.com Peptides and their mimics can act as entry inhibitors by interfering with the viral glycoproteins responsible for attaching to and entering host cells. mdpi.com The incorporation of a synthetic amino acid like this compound could enhance the stability and binding affinity of such inhibitory peptides.

Proteases are a class of enzymes involved in a vast array of physiological processes, and their inhibition is a key therapeutic strategy for various diseases, including viral infections and cancer. nih.govnih.gov The design of specific protease inhibitors often involves creating peptide-like molecules or small molecules that can fit into the enzyme's active site.

Combinatorial libraries of inhibitors are often synthesized and screened to identify compounds with high potency and selectivity. nih.gov These libraries can incorporate a wide variety of amino acids, including unnatural ones, at different positions to probe the enzyme's substrate-binding pockets. nih.gov The unique steric and electronic properties of this compound make it an attractive building block for inclusion in such libraries aimed at discovering novel protease inhibitors. Its pentafluorophenyl side chain can form specific interactions within the active site, potentially leading to highly selective inhibitors. For instance, research into serine protease inhibitors has utilized various amino acids to probe the S3 and S3' subsites of the enzyme active site to develop selective inhibitors. nih.gov

Advanced Biological Imaging and Tracing

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that utilizes radiotracers to visualize and quantify biological processes in vivo. nih.gov Radiolabeled amino acids are a crucial class of PET tracers, particularly for oncology, as many tumors exhibit upregulated amino acid transport and metabolism. nih.gov

The most commonly used radionuclide for this purpose is Fluorine-18 (¹⁸F) due to its favorable decay characteristics. nih.gov Given its structure, this compound is an ideal candidate for labeling with ¹⁸F to create a PET radiotracer. An ¹⁸F-labeled version of this compound could be used to image tumors by targeting the increased amino acid metabolism in cancer cells. nih.gov

Studies with other ¹⁸F-labeled amino acids and propionic acid derivatives have shown promise in imaging various cancers, including prostate cancer. nih.govnih.gov These tracers are taken up by tumor cells at a higher rate than by normal or inflammatory tissues, providing clear diagnostic images. nih.gov The development of an ¹⁸F-labeled this compound would follow this established principle, potentially offering a new tool for the diagnosis, staging, and monitoring of cancer therapy. nih.gov

Table 2: Characteristics of Ideal ¹⁸F-Labeled Amino Acid PET Tracers

Characteristic Description Reference
High Tumor Uptake Rapidly transported into tumor cells with a high uptake rate and retention. nih.gov
Low Background Signal Does not accumulate significantly in non-target, healthy, or inflammatory tissues. nih.gov
Rapid Plasma Clearance Quickly cleared from the bloodstream to improve the tumor-to-background signal ratio. nih.gov
Blood-Brain Barrier Permeability For brain tumor imaging, the tracer must be able to cross the blood-brain barrier. nih.gov

| Practical Labeling Method | The radiosynthesis process should be relatively simple and efficient. | nih.gov |

Fluorine Functionality as Biological Tracers

The unique properties of the fluorine atoms in this compound, also known as pentafluorophenylalanine (Pff), make it an invaluable tool for tracing and probing biological systems at the molecular level. The near absence of fluorine in natural biological systems ensures that when Pff is incorporated into a protein, the fluorine signal is specific to the labeled molecule, providing a clear window into its behavior without background interference. nih.govnih.gov This characteristic is principally exploited through 19F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for studying protein structure, dynamics, and interactions. nih.govresearchgate.net

The 19F nucleus possesses several advantageous properties for NMR studies, including a high gyromagnetic ratio and 100% natural abundance, which contribute to its high sensitivity, approaching that of protons (¹H). nih.gov Furthermore, the chemical shift of 19F is exceptionally sensitive to the local electronic environment, making it a highly responsive probe to subtle changes in protein conformation and interactions. nih.govnih.gov The incorporation of Pff into proteins is often minimally perturbing to the native structure and function, allowing for the study of biological processes in a near-native state. ucl.ac.uk

Probing Protein Structure and Conformational Changes with 19F NMR

The 19F NMR spectrum of a protein labeled with Pff provides a sensitive fingerprint of the protein's conformational state. In an unfolded protein, the Pff residues are typically exposed to a similar solvent environment, resulting in a single, collapsed resonance peak in the 19F NMR spectrum. nih.gov Upon folding into a defined three-dimensional structure, the local environment around each Pff residue becomes unique due to differences in packing, electrostatic fields, and solvent accessibility. This results in a dispersion of the 19F NMR signals, with each peak corresponding to a specific Pff residue in the protein sequence. nih.gov The range of these chemical shifts can be as large as 17 ppm, providing high-resolution information about the protein's tertiary structure. nih.gov

This sensitivity to the local environment allows researchers to monitor conformational changes in real-time. For instance, the binding of a ligand, a change in pH, or a temperature shift can induce structural rearrangements that are reflected as changes in the chemical shifts or line shapes of the Pff reporter signals. nih.goved.ac.uk By observing which specific resonances are perturbed, scientists can map the regions of the protein that are involved in the conformational change. nih.gov

Table 1: Representative 19F NMR Chemical Shift Changes of Pentafluorophenylalanine upon Environmental Alteration
Protein SystemCondition ChangeObserved 19F NMR ChangeInterpretation
Generic ProteinUnfolded to Folded StateSingle resonance collapses into multiple dispersed peaksFormation of a defined tertiary structure with unique microenvironments for each Pff residue. nih.gov
Cannabinoid 1 (CB1) ReceptorAgonist/Antagonist BindingDistinct changes in chemical shift and line shape at two labeled sitesLigand-induced conformational changes in specific regions of the receptor. ed.ac.uk
Human Serum Albumin (HSA)Ligand BindingAlteration in the weighted average population of a tautomeric fluorine tagChange in the solvent exposure of the labeled site upon ligand binding. ed.ac.uk

Monitoring Protein-Ligand Interactions

19F NMR spectroscopy using Pff as a probe is a powerful method for characterizing the interactions between proteins and their ligands. The binding of a small molecule to a Pff-labeled protein can be detected by changes in the 19F NMR spectrum. nih.gov These changes can manifest as shifts in the resonance frequency, broadening of the signal, or changes in the intensity of the peaks. nih.gov

By titrating a ligand into a solution of the labeled protein and monitoring the corresponding changes in the 19F NMR spectrum, it is possible to determine the dissociation constant (Kd), a measure of the binding affinity. nih.gov This protein-observed fluorine NMR (PrOF NMR) approach is particularly useful for studying weak interactions, which are often challenging to characterize with other biophysical techniques. nih.gov The simplicity of the 1D 19F NMR spectra often allows for rapid screening of chemical libraries to identify potential drug candidates that bind to a target protein.

Table 2: Quantitative Analysis of Protein-Ligand Interactions Using Pentafluorophenylalanine as a 19F NMR Probe
Protein-Ligand System19F NMR ObservationDetermined Dissociation Constant (Kd)Reference
Human Protein Disulphide Isomerase (hPDI) b′x - Δ-somatostatinChemical shift perturbation upon titration23 ± 4 μM rsc.org

Investigating Protein Stability and Folding

The incorporation of Pff can also influence the thermodynamic stability of a protein, a phenomenon sometimes referred to as the "fluoro-stabilization effect." The replacement of hydrophobic amino acids like leucine (B10760876) or phenylalanine with their fluorinated counterparts can, in some cases, enhance the stability of the protein. The extent of this stabilization is highly dependent on the specific location of the substitution and the packing of the fluorinated side chain within the protein's hydrophobic core.

Circular dichroism (CD) spectroscopy is a common technique used to assess the secondary structure and thermal stability of proteins. nih.gov By monitoring the change in the CD signal as a function of temperature, one can determine the melting temperature (Tm) of a protein, which is a measure of its thermal stability. Studies comparing the Tm of wild-type proteins with their Pff-containing variants can provide quantitative data on the stabilizing or destabilizing effects of the fluorinated amino acid. These studies, in conjunction with thermodynamic analysis, can yield insights into the forces that govern protein folding and stability. nih.gov

Table 3: Impact of Pentafluorophenylalanine Incorporation on Protein Stability
ProteinModificationExperimental TechniqueObserved Effect on StabilityInterpretation
Model α-helical coiled-coilSubstitution of leucine residues with hexafluoroleucineCircular DichroismIncreased thermal stabilityFavorable packing of the fluorinated side chains within the hydrophobic core.
Generic ProteinGlobal replacement of a hydrophobic amino acid with PffThermal Denaturation monitored by CDPotential increase in melting temperature (Tm)Enhanced hydrophobic interactions and the "fluorous effect".

Structural and Conformational Impact of Pentafluorophenylation in Biomolecules

Effects on Amino Acid and Peptide Conformation

The substitution of hydrogen with fluorine in the phenyl ring of phenylalanine to create 2-amino-3-pentafluorophenyl-propionic acid, also known as pentafluorophenylalanine (F5-Phe), introduces significant changes to the conformational properties of the amino acid and, by extension, the peptides and proteins that incorporate it.

Modulation of Secondary Structure in Peptides

The introduction of this compound can significantly modulate the formation and stability of secondary structures such as α-helices and β-sheets in peptides. The "fluorous effect," a tendency for fluorinated groups to segregate from non-fluorinated hydrocarbon environments, can drive intermolecular association and the formation of ordered structures. For instance, N-terminally protected pentafluorophenylalanine has been shown to efficiently self-assemble into fibrillar structures, indicating a strong propensity to form ordered aggregates likely stabilized by β-sheet interactions. capes.gov.br The incorporation of this amino acid can, therefore, be used to promote or stabilize specific secondary structural motifs within a peptide, a critical aspect in the design of functional biomaterials and peptide-based therapeutics. mdpi.com The impact of fluorination on secondary structure is an area of active research, with the potential to fine-tune the folding and assembly of protein and peptide materials. mdpi.com

Impact on Molecular Interactions and Hydrophobicity

The dense fluorination of the phenyl ring dramatically alters the physicochemical properties of the amino acid side chain, leading to significant changes in its interactions with its environment.

Alterations in Hydrophobicity and Lipid Solubility

The replacement of hydrogen atoms with more electronegative fluorine atoms might intuitively suggest an increase in polarity. However, the C-F bond is poorly polarizable, and the fluorine atoms are not good hydrogen bond acceptors. Consequently, the pentafluorophenyl group is significantly more hydrophobic than the phenyl group. This increased hydrophobicity enhances the lipid solubility of peptides containing this compound, which can be a crucial factor in their biological activity and membrane permeability. The relative hydrophobicity of aromatic amino acids has been investigated, and while direct calorimetric data for pentafluorophenylalanine is not always presented in comparative studies, the known hydrophobic nature of highly fluorinated compounds supports its increased hydrophobicity over phenylalanine. nih.govquora.com

Comparative Hydrophobicity of Aromatic Amino Acids
Amino AcidSide ChainRelative HydrophobicityKey Feature
PhenylalanineBenzyl (B1604629)HighAromatic, nonpolar
TryptophanIndoleVery HighLargest aromatic side chain, contains N-H group
TyrosinePhenolModerateHydroxyl group can form hydrogen bonds
This compoundPentafluorobenzylExtremely HighHighly fluorinated, increased nonpolar surface area

Effects on Protein-Ligand and Protein-Protein Interactions

The incorporation of this compound is a powerful tool for probing and modulating protein-protein and protein-ligand interactions. nih.govnih.gov While the increased hydrophobicity plays a role, the altered electronic nature of the pentafluorophenyl ring is also critical. Phenylalanine is often found at the interface of protein-protein interactions. nih.gov Substituting it with pentafluorophenylalanine can help dissect the contributions of hydrophobic versus aromatic (π-π or cation-π) interactions.

In a study on the tetramerization domain of the p53 tumor suppressor protein, phenylalanine residues at the protein-protein interface were replaced with pentafluorophenylalanine. nih.gov The results showed that for residues involved in π-interactions, the substitution did not significantly change the stability of the protein complex, suggesting that the pentafluorophenyl ring can participate in such interactions, albeit with modified properties. nih.gov However, for a phenylalanine residue buried in a hydrophobic core, its replacement was less stabilizing than with a purely aliphatic hydrophobic residue. nih.gov This highlights that the interactions of the pentafluorophenyl ring are distinct from simple hydrophobic packing.

Effect of Phenylalanine Substitution in the p53 Tetramerization Domain nih.gov
PositionOriginal ResidueSubstituted ResidueObserved Effect on Tetramer StabilityInferred Interaction Type
Phe328PhenylalaninePentafluorophenylalanineNo significant changePrimarily π-interactions
Phe338PhenylalaninePentafluorophenylalanineNo significant changePrimarily π-interactions
Phe341PhenylalaninePentafluorophenylalanineLess stable than substitution with cyclohexylalanineHydrophobic core packing

Stereoelectronic Effects of Fluorine Substituents

The term "stereoelectronic effects" refers to the influence of the spatial arrangement of electrons on the structure and reactivity of a molecule. In this compound, the five fluorine substituents have profound stereoelectronic effects. The high electronegativity of fluorine atoms withdraws electron density from the aromatic ring, creating a significant quadrupole moment. The face of the ring becomes electron-poor, while the edge remains relatively electron-rich.

This altered electronic distribution fundamentally changes the nature of its aromatic interactions compared to unsubstituted phenylalanine. While phenylalanine's aromatic ring has a negative electrostatic potential on its face, making it a good partner for cation-π interactions with positively charged groups, the pentafluorophenyl ring has a positive electrostatic potential on its face. This can weaken or alter cation-π interactions and modify the geometry and strength of π-π stacking interactions, which are highly sensitive to the electrostatic complementarity of the interacting rings. These stereoelectronic effects can be harnessed to fine-tune the binding affinity and selectivity of peptides and small molecule ligands for their protein targets. nih.govnih.gov

Supramolecular Self Assembly and Material Science Applications

Self-Assembly Mechanisms of Pentafluorophenylalanine Derivatives

The self-assembly of pentafluorophenylalanine derivatives is a complex process governed by a delicate interplay of molecular interactions. The presence of the pentafluorophenyl ring is a key driver for the formation of organized supramolecular structures.

Fibril Formation and Hydrogelation Studies

Derivatives of pentafluorophenylalanine, particularly when protected with a fluorenylmethoxycarbonyl (Fmoc) group (Fmoc-F5-Phe), have demonstrated a remarkable ability to undergo self-assembly in aqueous solutions. capes.gov.brrsc.org Suspensions of Fmoc-F5-Phe in water can rapidly form entangled fibrillar networks within minutes, leading to the formation of rigid supramolecular hydrogels. capes.gov.brrsc.orgresearchgate.net This self-assembly can occur at low concentrations, as low as 2 mM or 0.1% by weight. capes.gov.brrsc.org

The resulting structures are often described as amyloid-like fibrils. rsc.org These fibrils create a three-dimensional network that entraps water, resulting in the formation of a hydrogel. The development of these hydrogels from low molecular weight gelators like Fmoc-F5-Phe is a rapidly expanding area of research. nih.gov

Role of Fluorous and π-π Interactions in Self-Assembly

The self-assembly process is primarily driven by a combination of fluorous and π-π interactions. capes.gov.brrsc.org The highly fluorinated pentafluorophenyl ring of F5-Phe and the aromatic fluorenyl group of the Fmoc moiety are crucial for molecular recognition and subsequent assembly. capes.gov.brrsc.orgpsu.edu

The introduction of electron-withdrawing fluorine atoms onto the phenyl ring polarizes the π-system, which can enhance π-π stacking through electrostatic interactions. nih.gov This "polar-π" interaction between the electron-deficient pentafluorophenyl ring and an electron-rich aromatic system is a significant stabilizing force. nih.gov Studies have shown that replacing the Fmoc group with a smaller aromatic group like carboxybenzyl (Cbz) prevents self-assembly and gelation, highlighting the critical role of the extensive π-system of the fluorenyl group. psu.edu Similarly, replacing the pentafluorophenylalanine with non-aromatic hydrophobic amino acids also inhibits assembly, underscoring the necessity of π-π interactions. psu.edu

Hydrogen bonding also plays a secondary but important role in stabilizing the self-assembled structures. researchgate.net Spectroscopic analyses have confirmed that both π-π stacking and hydrogen bonding are the major driving forces behind the co-assembly of pentafluorophenylalanine derivatives. researchgate.net

Influence of C-Terminal Modifications on Self-Assembly

Modifications to the C-terminus of Fmoc-F5-Phe have a profound impact on its self-assembly and hydrogelation behavior. nih.govacs.org The charge state, hydrophobicity, and hydrogen bonding capacity of the C-terminal group all influence the final assembled structure. nih.govacs.org

Converting the C-terminal carboxylic acid to a methyl ester or an amide significantly alters the self-assembly process. nih.govacs.org

C-terminal Esters : These derivatives are more hydrophobic and assemble into fibrils very slowly. They generally fail to form hydrogels. nih.govacs.org

C-terminal Amides : These derivatives assemble much more rapidly than the parent carboxylic acids at both acidic and neutral pH. However, the resulting hydrogels are often unstable to shear stress due to the lower water solubility of the amide. nih.govacs.org

These findings demonstrate the complex relationship between the molecular structure of the building blocks and the macroscopic properties of the resulting materials. nih.govacs.org

Environmental and Structural Factors Influencing Self-Assembly

The self-assembly of pentafluorophenylalanine derivatives is highly sensitive to the surrounding environment. Factors such as pH, solvent composition, and the presence of specific ions can dramatically alter the gelation behavior and the morphology of the resulting supramolecular structures.

Effects of pH and Solvent on Gelation Behavior

The pH of the solvent plays a critical role, particularly for derivatives with a C-terminal carboxylic acid. nih.govacs.org The charge state of this group is pH-dependent, which in turn affects the intermolecular interactions driving self-assembly. For Fmoc-F5-Phe-OH, rigid hydrogels form readily at an acidic pH of 3.5. nih.govacs.org However, at a neutral pH of 7, the rigidity of the hydrogel is significantly weakened. nih.govacs.org This is because at higher pH, the carboxylate group is deprotonated and negatively charged, leading to electrostatic repulsion that can disrupt the formation of a stable fibrillar network.

The nature of the solvent itself also governs the gelation process, with the relationship between the gelator and the solvent being dictated by molecular polarity and structure. nih.gov The gelation ability of L-phenylalanine derivatives has been shown to be influenced by solvent properties, and this can be analyzed using models like Hansen solubility parameters. nih.govnih.gov

Anion Identity and Polymorphism in Assembled Structures

The identity of anions present in the solution can have a significant impact on the self-assembly and gelation of cationic pentafluorophenylalanine derivatives. acs.orgnih.gov In studies involving cationic derivatives like Fmoc-F5-Phe-DAP, where anions are required to screen the positive charge and enable self-assembly, the type of anion leads to considerable polymorphism in the nanoscale morphology of the assembled structures. acs.orgnih.gov

The effect of different anions on the gelation of a cationic Fmoc-Phe derivative is summarized below:

Anion GroupAnions TestedObserved Effect on GelationNanoscale Morphology
KosmotropicCitrate, Sulfate, Hydrogen phosphateImmediate formation of a white precipitateNot specified as gel did not form
"Borderline"Acetate, BromideFormation of transparent hydrogelsNot specified
HalideChlorideFormation of transparent hydrogelsNot specified
ChaotropicNitrate, PerchlorateFormation of irregular, pseudo-crystalline nanosheets and some fibrilsIrregular nanosheets (38–2223 nm width) and fibrils (10.7 ± 1.2 nm width for nitrate)

Table based on findings from studies on cationic phenylalanine derivatives. acs.org

This demonstrates a complex interplay between the gelator molecule, its environment, and the resulting material properties. nih.gov The viscoelastic character of the hydrogels was also found to be dependent on both the anion identity and the specific chemical structure of the gelator. acs.orgnih.gov This highlights the challenges and opportunities in rationally designing supramolecular materials with specific, predictable properties. nih.gov

Positional Isomerism of Fluorine and Self-Assembly Kinetics

For instance, the placement of fluorine can modulate π-π stacking interactions, which are crucial for the assembly of aromatic amino acids. nih.gov The electron-withdrawing nature of fluorine atoms in the pentafluorophenyl ring significantly alters the aromatic character compared to a standard phenylalanine residue. This can either enhance or hinder stacking, depending on the specific geometry of interaction. nih.gov

Furthermore, the position of fluorine can influence the formation of hydrogen bonds and other non-covalent interactions that drive the self-assembly process. researchgate.net Changes in the position of a single fluorine atom can lead to substantial differences in the rate and morphology of the resulting supramolecular structures. researchgate.net This principle underscores the potential for fine-tuning the self-assembly kinetics of fluorinated amino acids by strategically altering the fluorine substitution pattern.

A comparative analysis of the effects of fluorine positioning on molecular properties relevant to self-assembly is presented in the table below, based on general findings in the field of fluorinated organic molecules.

PropertyEffect of Fluorine Positional IsomerismRelevance to Self-Assembly Kinetics
Dipole Moment The magnitude and direction of the molecular dipole moment are highly dependent on the symmetrical or asymmetrical arrangement of fluorine atoms.Alters electrostatic interactions between molecules, influencing the rate of nucleation and growth of self-assembled structures.
Quadrupole Moment The pentafluorophenyl group possesses a significant quadrupole moment, which is sensitive to the relative positions of the fluorine atoms.Affects long-range ordering and the packing of molecules within a supramolecular assembly, thereby influencing the kinetics of its formation.
Hydrogen Bonding Fluorine atoms can act as weak hydrogen bond acceptors, and their position can influence the acidity of nearby N-H or O-H groups.Modulates the strength and directionality of hydrogen bonding networks, which are often critical for the initiation and stabilization of self-assembled architectures.
Hydrophobicity The overall hydrophobicity of the molecule can be subtly tuned by the position of fluorine atoms, affecting its interaction with aqueous environments.Influences the initial aggregation of molecules in solution, a key step in the kinetics of self-assembly. digitellinc.com

Engineering Bioinspired Materials with Tunable Functions

The unique properties conferred by fluorination make 2-amino-3-pentafluorophenyl-propionic acid a promising building block for the engineering of bioinspired materials with functions tailored for specific applications. nih.govresearchgate.net The ability of fluorinated amino acids to self-assemble into well-defined nanostructures, such as hydrogels and fibrils, opens up possibilities for creating advanced materials for the biomedical field. nih.gov

Applications in Drug Delivery Systems

Hydrogels derived from the self-assembly of fluorinated amino acids have shown significant potential as vehicles for drug delivery. nih.govmdpi.com While specific data on this compound is limited, research on similar compounds, such as N-fluorenylmethyloxycarbonyl-pentafluorophenylalanine (Fmoc-F5-Phe), demonstrates the feasibility of creating supramolecular hydrogels for the sustained release of therapeutic agents. nih.gov

These hydrogels can encapsulate both small molecule drugs and larger biomolecules like proteins within their fibrous network. nih.govresearchgate.net The release of the encapsulated cargo can be modulated by the specific interactions between the drug, the hydrogel matrix, and the surrounding environment. The highly hydrophobic and fluorous nature of the pentafluorophenyl group could lead to strong interactions with certain drug molecules, allowing for a high loading capacity and a controlled release profile.

The table below summarizes the potential advantages of using hydrogels based on fluorinated amino acids for drug delivery, drawn from studies on related compounds.

FeaturePotential Advantage for Drug DeliverySupporting Evidence from Analogous Compounds
High Drug Loading The aromatic and fluorous interactions can enhance the encapsulation efficiency of hydrophobic drugs.Fmoc-diphenylalanine hydrogels have been shown to incorporate high concentrations of indomethacin. researchgate.net
Sustained Release The dense, cross-linked network of the hydrogel can slow the diffusion of the encapsulated drug, leading to prolonged release.Supramolecular hydrogels from perfluorinated Fmoc-phenylalanine derivatives have demonstrated sustained release of various proteins. nih.govnih.gov
Biocompatibility Amino acid-based materials are generally biocompatible and biodegradable.Self-assembled hydrogels from pentafluorobenzyl-phenylalanine have been shown to be biocompatible. rsc.org
Tunable Properties The mechanical properties and release kinetics of the hydrogel can be tuned by altering the self-assembly conditions (e.g., pH, concentration).The release profiles from supramolecular LMW hydrogels are influenced by the properties of the aqueous solution used for formulation. nih.gov

Relevance in Tissue Engineering and Regenerative Medicine

The self-assembling properties of amino acids and peptides are of great interest for creating scaffolds that mimic the extracellular matrix (ECM) and support cell growth in tissue engineering applications. nih.govsemanticscholar.org Fluorinated amino acids, with their ability to form stable, well-ordered structures, are promising candidates for the development of such scaffolds. nih.gov

Hydrogels formed from this compound or its derivatives could provide a three-dimensional environment that supports cell adhesion, proliferation, and differentiation. The mechanical stiffness of these hydrogels can be tuned to match that of specific tissues, which is a critical factor in directing cell fate. rsc.org

While direct studies involving this compound in tissue engineering are yet to be reported, the broader field of peptide and amino acid-based biomaterials suggests a strong potential. The introduction of the pentafluorophenyl group could be used to create surfaces with specific protein adsorption characteristics, thereby influencing cell behavior. nih.gov

The potential applications of materials derived from fluorinated amino acids in regenerative medicine are summarized below.

Application AreaPotential Role of Fluorinated Amino Acid-Based MaterialsRationale Based on Analogous Systems
Cell Scaffolding Formation of nanofibrous hydrogels that mimic the native ECM.Self-assembling peptides, including those containing phenylalanine, form nanofibrous hydrogels suitable for cell culture. researchgate.net
Controlled Release of Growth Factors Encapsulation and sustained delivery of growth factors to promote tissue regeneration.Supramolecular hydrogels are effective vehicles for the localized and sustained release of protein therapeutics. nih.govnih.gov
Surface Modification of Implants Coating of implant surfaces to improve biocompatibility and promote tissue integration.Pentafluorophenyl ester-functionalized nanoparticles can be used for versatile surface functionalization. nih.gov

Advanced Research Directions and Future Perspectives

Computational Chemistry and Rational Design

Computational methods are becoming indispensable for predicting and understanding the behavior of fluorinated amino acids, thereby guiding experimental design. These theoretical approaches save significant time and resources by modeling molecular interactions and predicting the outcomes of synthetic strategies.

Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the conformational dynamics of peptides and proteins containing 2-amino-3-pentafluorophenyl-propionic acid. researchgate.net These simulations provide atomic-level insights into how the incorporation of this bulky, electron-deficient residue influences peptide folding, stability, and intermolecular interactions. uniovi.es Proteins are inherently dynamic, and understanding their conformational changes is crucial for elucidating their function. researchgate.net

Enhanced sampling techniques, such as Gaussian-accelerated molecular dynamics (GaMD) and replica-exchange molecular dynamics (REMD), are employed to explore the vast conformational landscape of these molecules, which can be challenging for conventional MD simulations. uniovi.esmdpi.com For instance, extensive MD simulations have been used to characterize the detailed molecular structure and dynamics of cyclic polypeptides and their fluorinated derivatives. uniovi.es Such studies help to disentangle the various factors—including the gauche effect, solvation, and intramolecular interactions—that dictate the final three-dimensional structure. uniovi.es Furthermore, specialized techniques like continuous constant pH molecular dynamics (CpHMD) allow for the study of pH-modulated conformational dynamics, which is critical for understanding biological processes. nih.govmpg.de

The data gathered from these simulations can be used to validate and interpret experimental results, such as those obtained from NMR spectroscopy, and provide useful guidelines for the de novo computational design of fluorinated polypeptides with specific, targeted conformational properties. uniovi.es

Interactive Table 1: Computational Methods in Conformational Analysis of Modified Peptides

Computational MethodPrimary Application in Peptide StudiesKey Insights Provided
Molecular Dynamics (MD) Simulating the time-dependent motion of atoms and molecules.Provides information on protein flexibility, conformational changes, and folding pathways. researchgate.net
Gaussian-accelerated MD (GaMD) Enhanced sampling method to overcome energy barriers.Allows for broader exploration of the conformational space of complex polypeptides. uniovi.es
Replica Exchange MD (REMD) Enhanced sampling by simulating multiple replicas at different temperatures.Improves sampling of peptide conformational space, especially for systems trapped in local energy minima. mdpi.com
Constant pH MD (CpHMD) Simulates systems where protonation states can change dynamically with pH.Accurately predicts pKa values and captures pH-dependent conformational changes. nih.govmpg.de

The development of efficient and highly selective catalysts for the asymmetric synthesis of fluorinated amino acids is a major goal in medicinal chemistry. the-innovation.orgrsc.org Theoretical and computational approaches are central to the rational design of such catalysts. the-innovation.org Quantum mechanical methods, particularly Density Functional Theory (DFT) calculations, are used to investigate reaction mechanisms, calculate transition state energies, and predict the stereochemical outcomes of catalytic reactions. acs.org This fundamental understanding allows chemists to modify catalyst structures to improve yield and enantioselectivity.

This rational design approach is applicable to both small-molecule organocatalysts and metal-based catalysts. mdpi.com For instance, computational screening can help identify promising chiral ligands for transition-metal-catalyzed reactions. rsc.org Moreover, in the realm of biocatalysis, computational tools are essential for enzyme engineering. Techniques like directed evolution and rational design, guided by computational models of enzyme-substrate interactions, can be used to create mutant enzymes with enhanced activity and specificity for producing complex fluorinated compounds. the-innovation.org By creating a specific chiral environment within the active site, enzymes can facilitate intricate interactions with fluorinated motifs, enabling precise stereocontrol that is often difficult to achieve with conventional chemical methods. the-innovation.org

Synthesis of Complex Fluorinated Amino Acid Architectures

This compound serves as a versatile fluorinated building block for the synthesis of more complex molecular structures. rsc.orgresearchgate.net Its incorporation into peptides via solid-phase peptide synthesis (SPPS) is a common strategy to create analogues of bioactive peptides with enhanced properties. mdpi.comnih.gov The presence of the pentafluorophenyl group can significantly alter the biological and biophysical characteristics of the resulting peptide, such as its metabolic stability and binding affinity. nih.gov

The synthesis of macromolecules using phenylalanine derivatives and other aliphatic building blocks has been explored through solid-supported iterative approaches. core.ac.uk This methodology can be extended to incorporate this compound to generate novel sequence-defined macromolecules. Furthermore, this amino acid can be used in the synthesis of unique materials. For example, silylated dipeptides containing fluorinated phenylalanine have been used as building blocks for material synthesis through a sol-gel polymerization process, demonstrating how peptide self-assembly can be combined with covalent bond formation to generate new materials from the bottom up. rsc.org Modern synthetic methods, such as photoredox-catalyzed reactions, are also being developed to create a wide range of unnatural amino acids with fluorine substitutions. nih.gov

Novel Applications in Chemical Biology and Biomedical Fields

The unique characteristics of the pentafluorophenyl group have led to innovative applications, particularly in the field of chemical biology. rsc.org One of the most significant applications is the use of this compound as a reporter molecule in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov Because fluorine is virtually absent in biological systems, incorporating a ¹⁹F label provides a background-free signal that is highly sensitive to the local chemical environment. researchgate.net

By site-specifically incorporating this amino acid into a protein, researchers can monitor subtle conformational changes, protein-ligand interactions, and protein-protein interactions in real-time. nih.govnih.gov This technique is powerful for studying large proteins and complex biological systems that are challenging to analyze with conventional NMR methods. nih.govucl.ac.uk For example, substituting pentafluorophenylalanine (F5Phe) for phenylalanine residues in the tumor suppressor protein p53 allowed researchers to probe the hydrophobic environments and stabilization of the protein's tetrameric structure. nih.gov

Q & A

Q. What are the recommended synthetic routes for achieving enantiomeric purity in 2-amino-3-pentafluorophenyl-propionic acid?

Enantioselective synthesis is critical for studying biological activity. A common approach involves:

  • Chiral auxiliaries : Use FMOC-protected intermediates (e.g., FMOC-(R)-3-amino-3-(hydroxyphenyl)-propionic acid analogs) to direct stereochemistry during coupling reactions .
  • Catalytic asymmetric synthesis : Employ palladium or organocatalysts to induce stereocontrol, particularly in β-amino acid frameworks .
  • Resolution techniques : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) can separate enantiomers post-synthesis .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • NMR analysis : 19F^{19}\text{F} NMR is essential for confirming pentafluorophenyl substitution patterns (e.g., chemical shifts between -140 to -160 ppm for aromatic fluorines) .
  • X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks, as demonstrated for analogs like (2RS,3RS)-2-amino-3-(3,4-dihydroxy-phenyl)-propionic acid .
  • Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for detecting trace impurities .

Q. What are the primary biomedical research applications of this compound?

  • Enzyme inhibition : Fluorinated β-amino acids are used to design transition-state analogs for proteases or kinases, leveraging fluorine’s electronegativity to enhance binding .
  • Metabolic tracer studies : 18F^{18}\text{F}-labeled derivatives can track pharmacokinetics in vivo .
  • Peptide modification : Incorporate into peptide chains to improve stability against enzymatic degradation .

Advanced Research Questions

Q. How can researchers address challenges in chiral synthesis, such as racemization during coupling reactions?

  • Low-temperature protocols : Conduct peptide couplings at 0–4°C to minimize epimerization .
  • Protecting group strategy : Use orthogonal protecting groups (e.g., FMOC for amine, tert-butyl for carboxylic acid) to reduce side reactions .
  • Real-time monitoring : Employ inline FTIR or Raman spectroscopy to detect racemization during solid-phase synthesis .

Q. What advanced analytical methods are suitable for detecting environmental persistence or bioaccumulation of fluorinated derivatives?

  • LC-MS/MS with isotopically labeled standards : Quantify trace levels in biological matrices (e.g., plasma, water) with methods validated for perfluorinated compounds (e.g., PFOS/PFOA analysis) .
  • High-resolution mass spectrometry (HRMS) : Identify degradation products or metabolites via non-targeted screening .
  • Molecularly imprinted polymers (MIPs) : Develop selective extraction protocols to isolate fluorinated analogs from complex samples .

Q. How should researchers resolve contradictions in reported bioactivity data for fluorinated β-amino acids?

  • Standardize assay conditions : Variations in pH, solvent, or cell lines (e.g., HEK293 vs. HeLa) can alter observed IC50_{50} values. Cross-validate using orthogonal assays (e.g., SPR vs. enzymatic activity) .
  • Control for fluorine-specific effects : Compare non-fluorinated analogs to isolate electronic vs. steric contributions .
  • Meta-analysis frameworks : Apply statistical tools to reconcile data from disparate studies, accounting for methodological biases .

Q. What computational approaches are effective for predicting molecular interactions of this compound with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify fluorine-mediated binding hotspots .
  • Molecular dynamics (MD) simulations : Model solvation effects and conformational flexibility in aqueous environments .
  • Docking studies with cryo-EM structures : Use high-resolution protein structures (e.g., from the PDB) to refine binding poses .

Methodological Notes

  • Data validation : Always cross-reference synthetic yields, spectral data, and bioactivity results with structurally characterized analogs (e.g., 3-amino-3-(trifluoromethyl-phenyl)-propionic acid) .
  • Safety protocols : Follow guidelines for handling fluorinated compounds, including fume hood use and PFAS-specific waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-AMINO-3-PENTAFLUOROPHENYL-PROPIONIC ACID
Reactant of Route 2
2-AMINO-3-PENTAFLUOROPHENYL-PROPIONIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.